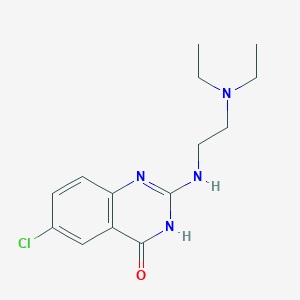

6-Chloro-2-((2-(diethylamino)ethyl)amino)quinazolin-4(1H)-one

Description

Properties

CAS No. |

61741-53-5 |

|---|---|

Molecular Formula |

C14H19ClN4O |

Molecular Weight |

294.78 g/mol |

IUPAC Name |

6-chloro-2-[2-(diethylamino)ethylamino]-3H-quinazolin-4-one |

InChI |

InChI=1S/C14H19ClN4O/c1-3-19(4-2)8-7-16-14-17-12-6-5-10(15)9-11(12)13(20)18-14/h5-6,9H,3-4,7-8H2,1-2H3,(H2,16,17,18,20) |

InChI Key |

RATZICKCLFBWDY-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)CCNC1=NC2=C(C=C(C=C2)Cl)C(=O)N1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-((2-(diethylamino)ethyl)amino)quinazolin-4(1H)-one typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 6-chloroquinazolin-4(1H)-one.

Amidation Reaction: The 6-chloroquinazolin-4(1H)-one is then reacted with 2-(diethylamino)ethylamine under appropriate conditions to introduce the diethylaminoethylamino group at the 2nd position.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of suitable solvents and catalysts to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-((2-(diethylamino)ethyl)amino)quinazolin-4(1H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.

Substitution: The chloro substituent at the 6th position can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents at the 6th position.

Scientific Research Applications

Anticancer Properties

Quinazoline derivatives, including 6-Chloro-2-((2-(diethylamino)ethyl)amino)quinazolin-4(1H)-one, have been extensively studied for their anticancer effects. Research indicates that these compounds can inhibit various cancer cell lines through multiple mechanisms:

- VEGFR Inhibition : Quinazoline derivatives have shown efficacy in inhibiting Vascular Endothelial Growth Factor Receptor (VEGFR), which plays a crucial role in tumor angiogenesis. For instance, studies have demonstrated that related compounds exhibit significant growth inhibition in tumor xenografts, suggesting that 6-Chloro-2-((2-(diethylamino)ethyl)amino)quinazolin-4(1H)-one may also share this property .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against both Gram-positive and Gram-negative bacteria. In vitro studies have shown that certain quinazoline derivatives possess moderate to potent antibacterial activity, making them potential candidates for developing new antimicrobial agents .

Case Study 1: Antitumor Efficacy

In a study involving the administration of quinazoline derivatives, it was found that compounds similar to 6-Chloro-2-((2-(diethylamino)ethyl)amino)quinazolin-4(1H)-one demonstrated up to 75% growth inhibition in Calu-6 lung carcinoma xenografts when administered at a dosage of 100 mg/kg/day over 21 days . The study highlighted the potential of these compounds as effective anticancer agents.

Case Study 2: Pharmacokinetic Improvement

Research into modifying the quinazoline structure led to the development of compounds with improved solubility and bioavailability. For example, a derivative showed a remarkable increase in aqueous solubility and oral bioavailability compared to its predecessors, which could enhance therapeutic outcomes in clinical settings .

Comparative Analysis of Quinazoline Derivatives

Mechanism of Action

The mechanism of action of 6-Chloro-2-((2-(diethylamino)ethyl)amino)quinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The diethylaminoethylamino group may facilitate binding to biological receptors or enzymes, leading to modulation of their activity. This can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Quinazolinone Derivatives

Physicochemical and Pharmacokinetic Properties

- Solubility: The diethylaminoethyl group in the target compound increases hydrophilicity and basicity (pKa ~8–9), favoring protonation at physiological pH, unlike aryl-substituted analogs (e.g., 9f–9m), which are more lipophilic .

- Conformational Flexibility: The diethylaminoethyl chain allows rotational freedom, contrasting with rigid substituents like the pyridinyl group in or the ethynyl group in .

Biological Activity

6-Chloro-2-((2-(diethylamino)ethyl)amino)quinazolin-4(1H)-one is a quinazoline derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. The compound's structure, characterized by the presence of a chloro group and a diethylamino side chain, suggests possible interactions with various biological targets.

- Molecular Formula : C14H19ClN4O

- Molecular Weight : 294.78 g/mol

- CAS Number : 61741-53-5

Quinazoline derivatives, including 6-Chloro-2-((2-(diethylamino)ethyl)amino)quinazolin-4(1H)-one, are known to exert their effects through various mechanisms:

- EGFR Inhibition : Many quinazoline derivatives inhibit the epidermal growth factor receptor (EGFR), which is crucial in cancer cell proliferation and survival. Studies have shown that compounds with similar structures can inhibit EGFR autophosphorylation, leading to reduced tumor growth .

- Antimicrobial Activity : The compound's structural features may also confer antimicrobial properties. Research indicates that quinazoline derivatives can exhibit significant antibacterial and antifungal activities against various pathogens .

- Inhibition of Kinases : Quinazolines have been identified as inhibitors of several kinases involved in cancer signaling pathways, including PI3K and FGFR . This inhibition can lead to apoptosis in cancer cells.

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinazoline derivatives. For instance:

- IC50 Values : Compounds similar to 6-Chloro-2-((2-(diethylamino)ethyl)amino)quinazolin-4(1H)-one have demonstrated IC50 values in the nanomolar range against various cancer cell lines, indicating potent antitumor activity .

Antimicrobial Activity

The compound's antimicrobial efficacy has been evaluated against several bacterial strains:

- Activity Against Gram-positive Bacteria : Quinazoline derivatives have shown enhanced activity against gram-positive bacteria compared to gram-negative strains, suggesting a selective mechanism of action .

Study on EGFR Inhibition

A study focused on the synthesis and evaluation of quinazoline derivatives revealed that compounds structurally related to 6-Chloro-2-((2-(diethylamino)ethyl)amino)quinazolin-4(1H)-one effectively inhibited EGFR at submicromolar concentrations. The study provided detailed structure-activity relationship (SAR) data which indicated that modifications at specific positions significantly affect biological activity .

Antimicrobial Evaluation

In another investigation, a series of quinazoline derivatives were synthesized and tested for their antimicrobial properties. The results indicated that compounds with electron-donating groups exhibited superior activity against both bacterial and fungal strains. This highlights the importance of structural modifications in enhancing biological efficacy .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 6-chloro-2-((2-(diethylamino)ethyl)amino)quinazolin-4(1H)-one?

- Methodological Answer : Synthesis optimization requires precise control of reaction parameters.

- Solvent Selection : Polar aprotic solvents like dimethyl sulfoxide (DMSO) or ethanol improve reaction kinetics and product distribution by stabilizing intermediates .

- Temperature and Time : Reactions often proceed at 60–80°C for 6–12 hours, monitored via TLC to avoid over- or under-reaction .

- Purification : Column chromatography with silica gel (ethyl acetate/hexane gradients) or recrystallization from ethanol enhances purity (>95%) .

Q. How can researchers characterize the molecular structure of this quinazolinone derivative?

- Methodological Answer : Combine spectroscopic and computational methods:

- NMR Spectroscopy : H and C NMR identify substituent patterns (e.g., diethylaminoethyl group at position 2, chloro at position 6) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] at m/z 361.15) .

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks, critical for understanding solubility .

Q. What strategies improve the solubility and stability of this compound in biological assays?

- Methodological Answer :

- Co-solvents : Use DMSO (<5% v/v) or cyclodextrin-based solutions to maintain solubility without cytotoxicity .

- pH Adjustment : Buffers (pH 7.4) stabilize the quinazolinone core, preventing hydrolysis of the chloro substituent .

- Lyophilization : For long-term storage, lyophilize the compound in phosphate buffer and store at -80°C .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?

- Methodological Answer :

- Systematic Substitution : Replace the chloro group (position 6) with fluoro or methoxy to modulate electron-withdrawing/donating effects. Similarly, modify the diethylaminoethyl side chain to assess steric and electronic impacts .

- In Vitro Screening : Test analogs against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays. Compare IC values to prioritize candidates (e.g., analogs with IC <10 µM) .

- Computational Modeling : Docking studies (e.g., AutoDock Vina) predict binding affinities to kinase targets like EGFR or PI3K .

Q. How should researchers resolve contradictions in reported biological activity data across studies?

- Methodological Answer :

- Assay Standardization : Validate protocols using positive controls (e.g., doxorubicin for cytotoxicity) and ensure consistent cell passage numbers .

- Structural Confirmation : Re-analyze compound purity via HPLC (>98%) to rule out degradation products .

- Meta-Analysis : Compare datasets from independent studies (e.g., IC ranges for antitumor activity) and identify variables like cell line heterogeneity or serum content in media .

Q. What experimental approaches elucidate the mechanism of action for this compound?

- Methodological Answer :

- Kinase Profiling : Use kinase inhibition panels (e.g., Eurofins KINOMEscan) to identify primary targets .

- Apoptosis Assays : Flow cytometry (Annexin V/PI staining) quantifies early/late apoptotic cells post-treatment .

- Western Blotting : Detect downstream biomarkers (e.g., cleaved PARP, phosphorylated Akt) to map signaling pathways .

Q. How can researchers design analogs to overcome resistance mechanisms in cancer cells?

- Methodological Answer :

- ABC Transporter Inhibition : Co-administer verapamil (P-gp inhibitor) to assess efflux pump involvement .

- Proteolysis-Targeting Chimeras (PROTACs) : Conjugate the quinazolinone core to E3 ligase ligands (e.g., thalidomide) to degrade target proteins .

- Combination Therapy : Screen with standard chemotherapeutics (e.g., cisplatin) to identify synergistic effects via Chou-Talalay analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.